molecular formula C21H23ClN4O4 B2540827 2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride CAS No. 1189654-82-7

2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride

Cat. No.: B2540827
CAS No.: 1189654-82-7
M. Wt: 430.89
InChI Key: TUKPTEYUEPUELU-UHFFFAOYSA-N
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Description

2-(4-(6-Propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a synthetic small molecule featuring a chromen-4-one (coumarin) core linked via a piperazine-carbonyl bridge to a 6-propoxypyridazine moiety. The hydrochloride salt enhances solubility and bioavailability.

Properties

IUPAC Name

2-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4.ClH/c1-2-13-28-20-8-7-19(22-23-20)24-9-11-25(12-10-24)21(27)18-14-16(26)15-5-3-4-6-17(15)29-18;/h3-8,14H,2,9-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKPTEYUEPUELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3HClC_{18}H_{22}N_4O_3\cdot HCl, with a molecular weight of 364.86 g/mol. The structure features a chromone core linked to a piperazine moiety and a pyridazine substituent, indicating potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, similar to the compound , exhibit significant antimicrobial properties. For instance, compounds containing piperazine structures have been synthesized and evaluated for their activity against various bacterial strains, including Mycobacterium tuberculosis. One study reported that certain piperazine derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Research has shown that chromone derivatives often possess anti-inflammatory properties. The incorporation of piperazine into chromone structures may enhance these effects. A study on related chromone compounds revealed significant inhibition of pro-inflammatory cytokines in vitro, indicating a potential mechanism by which the compound may exert anti-inflammatory effects .

Neuropharmacological Activity

Piperazine derivatives are known for their neuropharmacological activities, particularly as serotonin reuptake inhibitors (SSRIs). The structural similarity of this compound to known SSRIs suggests it could also exhibit similar properties. Preliminary data from related studies indicate micromolar affinity for serotonin transporters, which is critical for antidepressant activity .

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Receptor Binding : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing serotonin and dopamine pathways.
  • Inhibition of Enzymatic Activity : Chromone derivatives often inhibit enzymes involved in inflammatory processes, contributing to their anti-inflammatory effects.
  • Interaction with Bacterial Targets : The structural components may interact with bacterial cell membranes or specific enzymes, disrupting essential functions.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their efficacy against M. tuberculosis. Among them, several exhibited potent activity with low cytotoxicity against human cells, supporting the potential therapeutic use of such compounds .
  • Neuropharmacological Evaluation : Research on piperazine-based SSRIs has shown improved profiles in terms of side effects compared to traditional SSRIs. These findings suggest that further exploration of this compound could yield valuable insights into safer antidepressant options .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, including piperazine-linked heterocycles and chromenone/benzoxazine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Therapeutic Indications/Activity References
Target Compound C22H23ClN4O4* ~467.3 (calculated) Chromen-4-one, piperazine-carbonyl, 6-propoxypyridazine Hypothesized: CNS modulation, kinase inhibition
Pruvanserin Hydrochloride C22H21FN4O•HCl 412.89 Indole-3-carbonitrile, fluorophenyl-ethyl-piperazine Insomnia, depression, schizophrenia
7-Methoxy-3-phenyl chromenone derivative C28H30N2O4 ~458.5 (calculated) 7-Methoxy chromenone, piperazine-propoxy, phenyl Not specified (structural analog)
Benzo[b][1,4]oxazin-3(4H)-one derivatives C21H24N5O4 to C22H26N5O4 410.18–424.20 Benzo-oxazine, piperazine-propanoyl, pyridyl/phenethyl SAR studies for kinase or receptor targets
Triazolo[4,5-d]pyrimidinyl derivative C21H16FN7O2 ~417.4 (calculated) Triazolo-pyrimidine, fluorophenyl, chromenone Not specified (PubChem entry)

*Estimated based on substituents and HCl addition.

Key Structural Comparisons

Core Heterocycle: The target compound uses a chromen-4-one scaffold, known for interactions with kinases and estrogen receptors. In contrast, Pruvanserin () employs an indole-3-carbonitrile, which is common in serotonin receptor modulators . The triazolo-pyrimidine core in offers distinct electronic properties compared to pyridazine or benzo-oxazine systems .

Piperazine Substitution: The piperazine-carbonyl linker in the target compound is analogous to Pruvanserin’s piperazine-ethyl-fluorophenyl group. In , benzo-oxazine derivatives use piperazine-propanoyl linkages, which may enhance solubility compared to the target compound’s propoxypyridazine .

This contrasts with Pruvanserin’s 4-fluorophenyl-ethyl group, which optimizes serotonin receptor affinity . Methoxy or phenethyl substituents in and suggest tunable steric and electronic profiles for target selectivity .

Structure-Activity Relationship (SAR) Insights

  • Chromenone vs. Benzo-Oxazine: Chromen-4-one derivatives (e.g., ) often exhibit kinase inhibitory activity, whereas benzo-oxazines () are explored for GABAergic or anti-inflammatory effects .
  • Piperazine Linkers : Carbonyl-linked piperazines (target compound) may favor rigid binding conformations, while ethyl or propoxy linkers () enhance flexibility for receptor engagement .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., ’s 4g).

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

Synthesis optimization requires a combination of computational modeling and statistical design of experiments (DoE). For example:

  • Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible reaction pathways and intermediates, reducing trial-and-error approaches .
  • DoE methods (e.g., factorial designs) enable systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Purification techniques like column chromatography or recrystallization should be validated using HPLC or NMR to ensure ≥95% purity .

Q. How should researchers characterize the physicochemical properties of this compound?

Key parameters include solubility, stability, and partition coefficients (logP):

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to assess bioavailability .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and storage conditions .
  • logP : Measure via reversed-phase HPLC or computational tools (e.g., ACD/Labs) to predict membrane permeability .

Q. What methodologies are suitable for evaluating its biological activity in vitro?

  • Target binding assays : Use radioligand displacement or fluorescence polarization to measure affinity for receptors/enzymes .
  • Cellular assays : Test cytotoxicity (MTT assay) and functional activity (e.g., cAMP modulation) in relevant cell lines .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity or stability data across studies?

  • Hazard reassessment : Cross-reference safety data sheets (SDS) for discrepancies in GHS classifications (e.g., acute toxicity vs. "no known hazards" in vs. ).
  • Stress testing : Expose the compound to extreme conditions (UV light, humidity) and analyze degradation products via LC-MS .
  • Statistical meta-analysis : Apply Bayesian models to reconcile conflicting datasets .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Core modifications : Synthesize analogs with variations in the pyridazine (e.g., substituents at position 6) or chromenone moieties and compare bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., piperazine substitution) with activity .
  • Fragment-based design : Replace the propoxy group with bioisosteres (e.g., cyclopropylmethoxy) to enhance metabolic stability .

Q. What challenges arise in scaling up multi-step synthesis, and how can they be addressed?

  • Intermediate instability : Monitor reactive intermediates (e.g., acyl piperazines) via in-situ FTIR or Raman spectroscopy .
  • Byproduct formation : Optimize reaction stoichiometry using DoE to minimize impurities (e.g., dimerization of chromenone) .
  • Purification bottlenecks : Switch from column chromatography to continuous crystallization for large batches .

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Enzyme kinetics : Perform time-dependent inhibition assays to determine KiK_i and mode of inhibition (competitive/non-competitive) .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding poses in target proteins (e.g., kinases) .
  • Proteomics : Apply SILAC labeling to identify off-target protein interactions in cell lysates .

Methodological Notes

  • Safety protocols : Always use P95 respirators and fume hoods when handling intermediates (e.g., acyl chlorides) .
  • Data validation : Cross-check computational predictions (e.g., logP) with experimental results to avoid model bias .
  • Ethical compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines for non-human research .

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